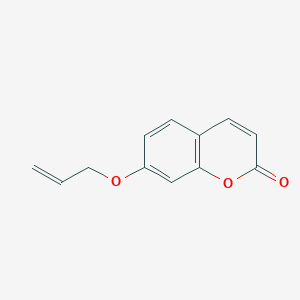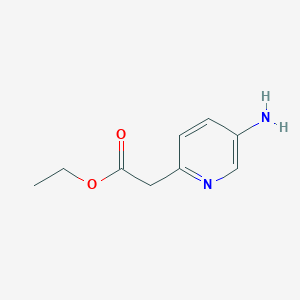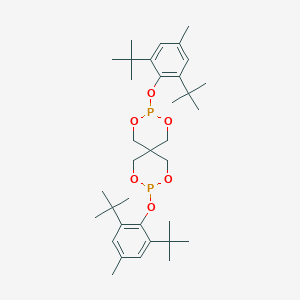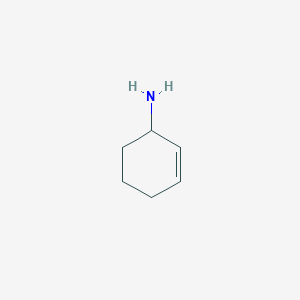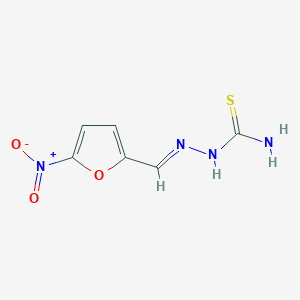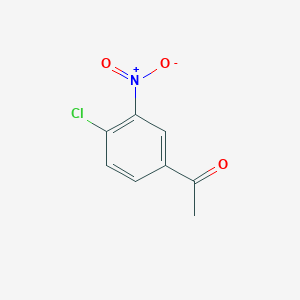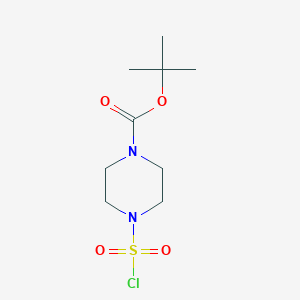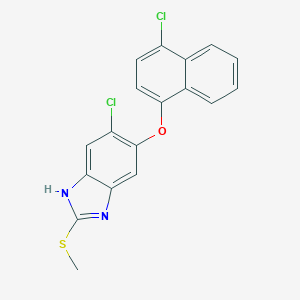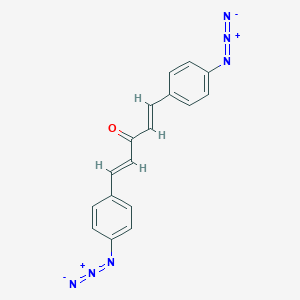
6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Descripción general
Descripción
6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the pyridazinone family and has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has both biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in lab experiments is its potential as an anticancer, antibacterial, and antifungal agent. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections. Another direction is to improve the solubility of this compound in water to increase its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound.
Conclusion:
In conclusion, 6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has shown promising results as an anticancer, antibacterial, and antifungal agent. The synthesis of this compound has been achieved using various methods, and its mechanism of action is not fully understood. Further studies are needed to fully understand the potential of this compound as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has also been investigated for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
3-(4-amino-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4,12H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZKECKKQKKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389357 | |
| Record name | 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
111789-90-3 | |
| Record name | 6-(4-Amino-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

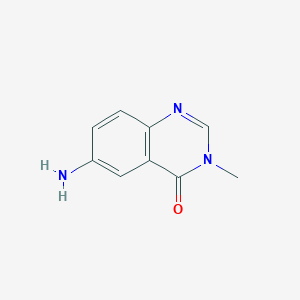
![5-Methyl-6-nitroso-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B186950.png)
